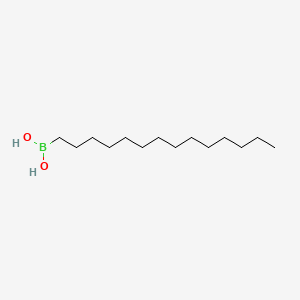
Acide tétradécylboronique
Vue d'ensemble
Description
n-Tetradecylboronic acid is an organic compound belonging to the class of boronic acids. It consists of a tetradecyl (n-C14H29) chain, a boron atom bonded to a hydroxyl group (OH), and another oxygen atom double-bonded to the boron . This compound is not commonly found in nature and is primarily synthesized for research and industrial purposes.
Applications De Recherche Scientifique
n-Tetradecylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a coupling partner in Suzuki-Miyaura reactions to introduce long alkyl chains into target molecules.
Material Science: The compound is used in the formation of self-assembled monolayers (SAMs) and molecular recognition studies.
Sensing Applications: Boronic acids, including n-Tetradecylboronic acid, are used in the development of sensors for detecting sugars and other molecules.
Mécanisme D'action
Target of Action
n-Tetradecylboronic acid, also known as Tetradecylboronic Acid, is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of n-Tetradecylboronic acid are the organic groups involved in the SM coupling reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, n-Tetradecylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The boronic acids, such as n-Tetradecylboronic acid, have become the reagents of choice for this reaction due to their enhanced reactivity and high atom-economy .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound has a molecular weight of 24221 , which could influence its bioavailability
Result of Action
The primary result of the action of n-Tetradecylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of n-Tetradecylboronic acid’s action would depend on the particular compounds being synthesized.
Action Environment
The action, efficacy, and stability of n-Tetradecylboronic acid can be influenced by various environmental factors. For instance, the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area and with appropriate protective equipment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Tetradecylboronic acid can be synthesized through the hydroboration of terminal alkenes followed by oxidation. The general synthetic route involves the reaction of tetradecene with borane (BH3) to form the corresponding trialkylborane, which is then oxidized to yield n-Tetradecylboronic acid .
Industrial Production Methods
Industrial production methods for n-Tetradecylboronic acid typically involve large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
n-Tetradecylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of n-Tetradecylboronic acid with organic halides or triflates to form new carbon-carbon bonds.
Esterification: The hydroxyl groups of n-Tetradecylboronic acid can react with carboxylic acids to form long-chain esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Esterification: Common reagents include carboxylic acids and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds with long alkyl chains.
Esterification: The major products are long-chain esters, which are useful in various applications like lubricants and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Hexadecylboronic acid
- n-Octadecylboronic acid
- Phenylboronic acid
Uniqueness
n-Tetradecylboronic acid is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and the ability to form self-assembled monolayers. This makes it particularly useful in material science and surface chemistry applications.
Propriétés
IUPAC Name |
tetradecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUAMUGSKSODIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393346 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100888-40-2 | |
| Record name | n-Tetradecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
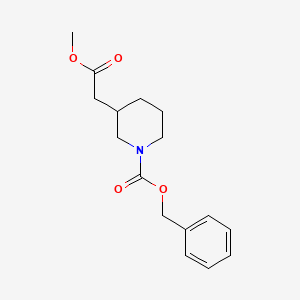
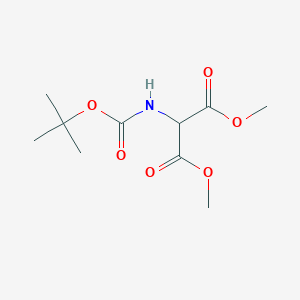
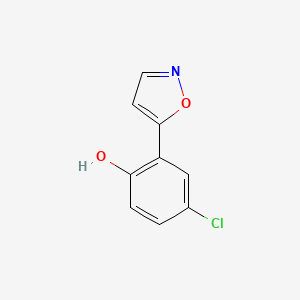



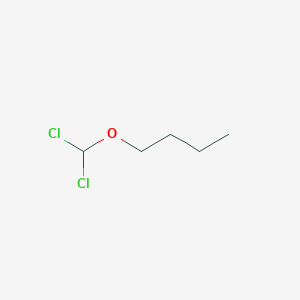

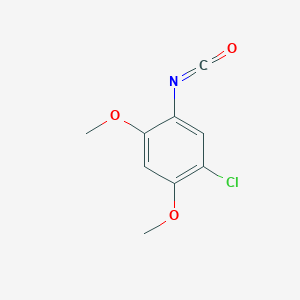
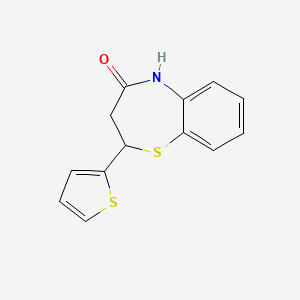

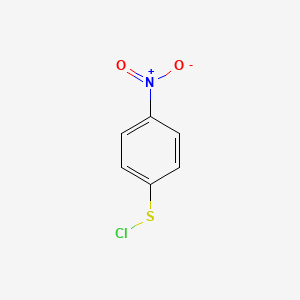
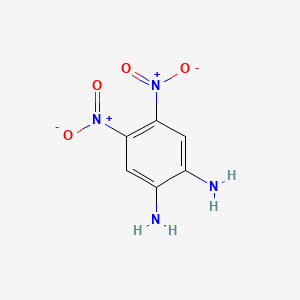
![1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE](/img/structure/B1587646.png)
